8-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
説明
This compound belongs to the imidazo[2,1-c][1,2,4]triazine family, characterized by a fused heterocyclic core with a carboxamide substituent. Its structure features two 4-methoxyphenyl groups: one at the 8-position of the triazine ring and another as a benzyl substituent on the carboxamide nitrogen. The 4-oxo group introduces polarity, which may affect crystallization and stability .
特性
IUPAC Name |
8-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4/c1-29-16-7-3-14(4-8-16)13-22-19(27)18-20(28)26-12-11-25(21(26)24-23-18)15-5-9-17(30-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMLFFNRWCXCEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves the cyclization of thiosemicarbazides with appropriate substituents. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid. The process may also involve steps like alkylation and aminomethylation to introduce the methoxybenzyl and methoxyphenyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
8-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxybenzyl and methoxyphenyl positions.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
8-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
8-(4-Fluorophenyl)-N-(3-isopropoxypropyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide ()
- Structural Differences: Phenyl Substituent: Fluorine (electron-withdrawing) replaces methoxy (electron-donating) at the 8-position. Carboxamide Side Chain: A 3-isopropoxypropyl group replaces the (4-methoxyphenyl)methyl group. The aliphatic chain may reduce aromatic interactions but increase flexibility.
- Implications: The fluoro substituent could enhance metabolic stability compared to methoxy . The isopropoxypropyl chain might lower melting points and improve solubility in nonpolar solvents compared to the rigid benzyl group .
Quinazoline Derivatives ()
- Core Structure : Quinazoline (two fused benzene rings with two nitrogen atoms) vs. imidazo-triazine (fused imidazole and triazine rings).
- Substituents : Fluorine and chlorine on the phenyl ring of carboxamide derivatives (e.g., compounds A2–A6).
- Implications :
Physicochemical Properties
生物活性
The compound 8-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide , identified by its CAS number 922083-07-6, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Structural Overview
The chemical structure of the compound can be represented as follows:
This structure includes two methoxyphenyl groups and an imidazo-triazine core, which is significant for its biological properties.
Anticancer Properties
Research indicates that compounds containing the imidazo[2,1-c][1,2,4]triazine scaffold exhibit notable anticancer activity. A study highlighted the synthesis of various derivatives and their screening against different cancer cell lines. The results showed that these compounds could inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.2 | Apoptosis |
| Compound B | MCF-7 | 3.8 | Cell Cycle Arrest |
| Compound C | A549 | 7.0 | Apoptosis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 10 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored in several studies. It was found to significantly reduce pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy in Animal Models
A preclinical study conducted on mice bearing xenograft tumors showed that administration of the compound led to a significant reduction in tumor volume compared to control groups. The study reported a tumor growth inhibition rate of approximately 60% at a dosage of 20 mg/kg body weight .
Case Study 2: Safety Profile Assessment
In a toxicity assessment involving multiple dosages over a period of four weeks, no significant adverse effects were observed in animal models. This safety profile supports further clinical evaluation .
Q & A
Q. How can synergistic effects with existing therapeutics be evaluated?
- Methodological Answer :
- Combinatorial screening : Test the compound alongside cisplatin or paclitaxel in cancer cell lines. Calculate combination indices (CI) using the Chou-Talalay method .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
